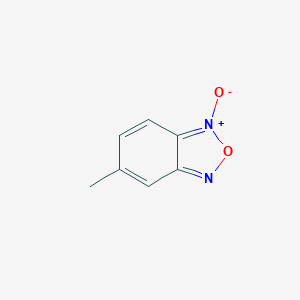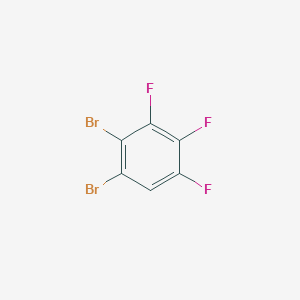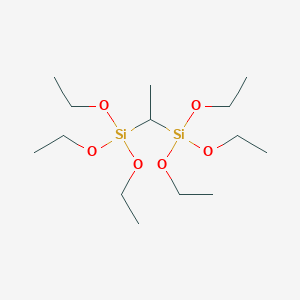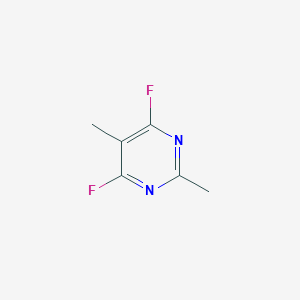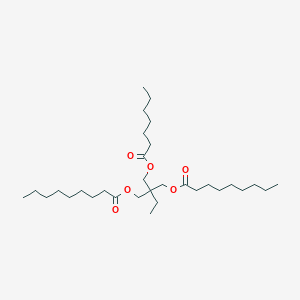
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate, also known as EDON, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDON is a versatile molecule that can be synthesized using various methods, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is not fully understood, but it is believed to be related to its surfactant properties. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is a nonionic surfactant that can reduce the surface tension of water and other liquids. It is believed that the surfactant properties of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate allow it to interact with biological membranes and other surfaces, which can affect the behavior of cells and other biological systems.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can affect the behavior of cells, including cell adhesion, proliferation, and migration. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can reduce the severity of experimental colitis and protect against liver damage caused by alcohol consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is its versatility. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be synthesized using various methods, and it can be used in a wide range of biological and chemical systems. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is also relatively easy to prepare and handle in the laboratory. However, there are some limitations to the use of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate in lab experiments. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research on 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. One area of interest is the development of new drug delivery systems using 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to be effective in the preparation of liposomes and other drug delivery systems, and further research could lead to the development of new and more effective drug delivery systems. Another area of interest is the study of the mechanism of action of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. Further research could help to elucidate the ways in which 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate interacts with biological systems and could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be synthesized using various methods. One of the most common methods involves the reaction of 2-ethyl-2-hydroxymethyl-1,3-propanediol with heptanoic anhydride to form 2-ethyl-2-(heptanoyloxymethyl)-1,3-propanediol. This intermediate is then reacted with nonanoic acid to form 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. Other methods of synthesis include the reaction of 2-ethyl-2-(chloromethyl)-1,3-propanediol with nonanoic acid and the reaction of 2-ethyl-2-(bromomethyl)-1,3-propanediol with nonanoic acid.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been extensively studied for its potential applications in scientific research. One of the main applications of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is as a surfactant in various biological and chemical systems. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to be effective in stabilizing emulsions and suspensions, and it has been used in the preparation of liposomes and microemulsions. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has also been used in the synthesis of nanoparticles and in the preparation of drug delivery systems.
Propiedades
Número CAS |
15834-06-7 |
|---|---|
Nombre del producto |
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate |
Fórmula molecular |
C31H58O6 |
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate |
InChI |
InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3 |
Clave InChI |
WISHAYXBCWYEPX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Otros números CAS |
15834-06-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



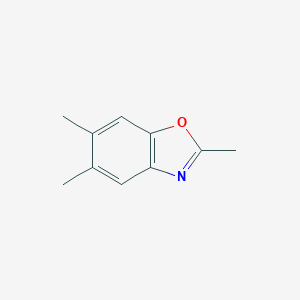
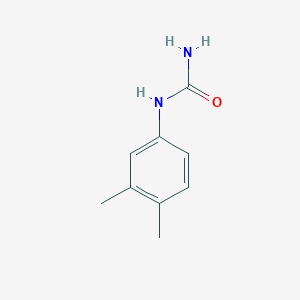
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
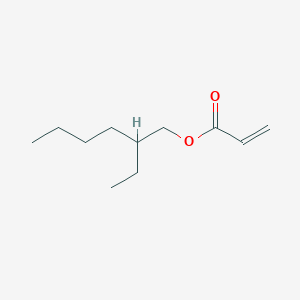
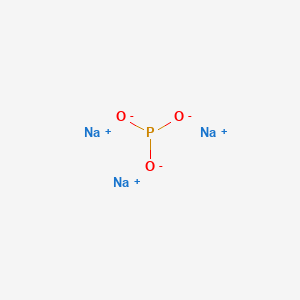
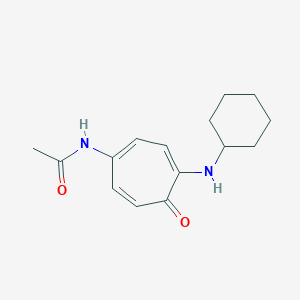
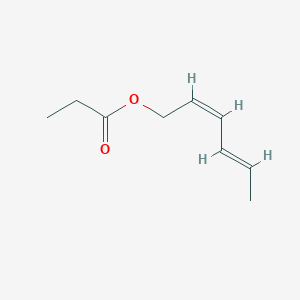
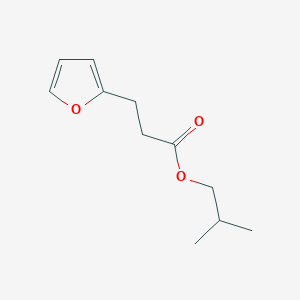
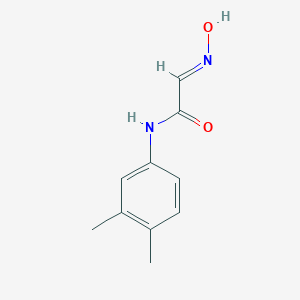
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
